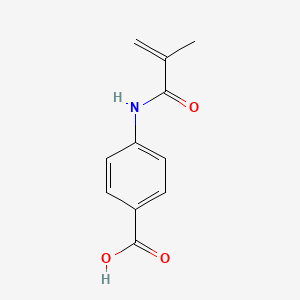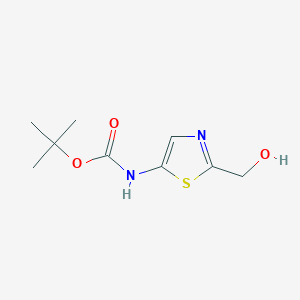
6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is a synthetic organic compound that belongs to the class of benzoxazolinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one typically involves the following steps:
Formation of Benzoxazolinone Core: The benzoxazolinone core can be synthesized by the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzoxazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazolinone Derivatives: Compounds with similar benzoxazolinone cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings but different functional groups attached.
Uniqueness
6-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is unique due to its specific combination of the benzoxazolinone core and piperidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
6-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-9-2-3-11-12(8-9)17-13(16)15(11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
Clave InChI |
LYPLLQJLGUQRCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)O2)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione](/img/structure/B8706892.png)


![10-phenyl-2,3,6,8-tetrahydro-7H-[1,4]dioxino[2,3-h][1,4]benzodiazepin-7-one](/img/structure/B8706905.png)
![4-Pyridinamine, N-[(2,6-difluorophenyl)methyl]-3-nitro-](/img/structure/B8706914.png)




![4-[2-Chloro-6-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8706949.png)
